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molecular formula C14H18ClNO2 B8335011 2-Chloro-N-cyclopropyl-5-(3-methoxy-propyl)-benzamide

2-Chloro-N-cyclopropyl-5-(3-methoxy-propyl)-benzamide

Cat. No. B8335011
M. Wt: 267.75 g/mol
InChI Key: CQEJSLAMZKVTHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07799805B2

Procedure details

2-Chloro-N-cyclopropyl-5-(3-methoxy-propenyl)-benzamide (12.6 g, 47.6 mmol) was dissolved in dry toluene (650 mL). Dry DMF (70 mL) was added, and the mixture was heated to 110° C. Benzensulfonyl hydrazine (24.5 g, 143 mmol) was added in three portions over 3 h. The mixture was heated for a total time of 3 h, and allowed to cool to rt. The solvents were removed under reduced pressure, and the residue was diluted with Et2O. The mixture was washed with water, and the aq. phase was extracted back with Et2O (3×). The combined org. extracts were washed with water, and brine, dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the residue by FC (EtOAc/heptane 1:9→1:4→1:3→1:1) yielded the title compound (10.0 g, 78%). LC-MS: tR=0.83 min; ES+: 268.19.
Name
2-Chloro-N-cyclopropyl-5-(3-methoxy-propenyl)-benzamide
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
24.5 g
Type
reactant
Reaction Step Three
Yield
78%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:13]=[CH:12][C:11]([CH:14]=[CH:15][CH2:16][O:17][CH3:18])=[CH:10][C:3]=1[C:4]([NH:6][CH:7]1[CH2:9][CH2:8]1)=[O:5].CN(C=O)C.C1(S(NN)(=O)=O)C=CC=CC=1>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][CH2:16][O:17][CH3:18])=[CH:10][C:3]=1[C:4]([NH:6][CH:7]1[CH2:8][CH2:9]1)=[O:5]

Inputs

Step One
Name
2-Chloro-N-cyclopropyl-5-(3-methoxy-propenyl)-benzamide
Quantity
12.6 g
Type
reactant
Smiles
ClC1=C(C(=O)NC2CC2)C=C(C=C1)C=CCOC
Name
Quantity
650 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
24.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated for a total time of 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with Et2O
WASH
Type
WASH
Details
The mixture was washed with water
EXTRACTION
Type
EXTRACTION
Details
the aq. phase was extracted back with Et2O (3×)
WASH
Type
WASH
Details
extracts were washed with water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue by FC (EtOAc/heptane 1:9→1:4→1:3→1:1)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)NC2CC2)C=C(C=C1)CCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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